Enantiomeric Chromatographic Separation: (S)- vs (R)-2,2-Dimethyl-1-(1-naphthyl)propylamine on Whelk-O1
Direct HPLC separation of racemic 1‑(1‑naphthyl)‑2,2‑dimethylpropylamine on a Whelk‑O1 semi‑preparative column yields distinct retention factors for each enantiomer. The (S)‑enantiomer elutes first and can be isolated with a selectivity (α) of 1.85, confirming its chromatographic distinguishability from the (R)‑enantiomer [1].
| Evidence Dimension | Retention factor (K) and enantioselectivity (α) on Whelk‑O1 chiral stationary phase |
|---|---|
| Target Compound Data | K(S) = 3.2; first eluting enantiomer |
| Comparator Or Baseline | K(R) = 5.9; second eluting enantiomer |
| Quantified Difference | α = K(R)/K(S) = 1.85 |
| Conditions | Whelk‑O1 semi‑preparative column; hexane/i‑PrOH (9:1) at 3.5 mL min⁻¹, room temperature |
Why This Matters
The defined elution order and high selectivity allow reliable isolation of the (S)‑enantiomer at analytical and preparative scale, critical for procurement of enantiopure material.
- [1] Port, A.; Virgili, A.; Alvarez‑Larena, A.; Piniella, J.F. Tetrahedron: Asymmetry 2000, 11, 3747‑3757. DOI: 10.1016/S0957‑4166(00)00334‑7. View Source
